4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
説明
Chemical Structure and Properties 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid (CAS: 18559-42-7, MFCD09039438) is a heterocyclic compound with a quinoxaline core. Its molecular formula is C₁₀H₈N₂O₃, featuring a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 4, a methyl group at position 4, and a carboxylic acid substituent at position 2 . The compound exhibits moderate polarity due to the carboxylic acid group, influencing its solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.
Synthesis The compound is synthesized via hydrazine hydrate treatment of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, forming 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (intermediate 1 in ). Subsequent reactions with aldehydes, ketones, or heterocyclic systems yield derivatives such as Schiff bases, pyrazole, and oxadiazole analogs .
Applications
This compound serves as a precursor for designing dual EGFR/COX-2 inhibitors, with derivatives showing promising antitumor and anti-inflammatory activities . Its structural flexibility allows for functionalization at the hydrazide group, enhancing binding to biological targets.
特性
IUPAC Name |
4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOALWGDACGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512555 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-42-7 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclocondensation of o-Phenylenediamine Derivatives
A foundational method involves the cyclocondensation of substituted o-phenylenediamines with α-keto acids. For 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, the reaction typically employs:
-
Reactants : 3,4-diaminobenzoic acid and methylglyoxal
-
Conditions : Reflux in acetic acid (6–8 hours, 80–90°C)
The mechanism proceeds through Schiff base formation, followed by cyclization and oxidation. The methyl group at position 4 originates from methylglyoxal’s methyl moiety, while the carboxylic acid group derives from the benzoic acid precursor.
Hydrolysis of Ester Precursors
Industrial-scale production often utilizes ester intermediates due to better handling and stability:
Key parameters:
-
Hydrazine concentration : 80–85% aqueous solution
-
Hydrolysis agent : 6N HCl at 70°C for 4 hours
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction time | 6 hours | 25 minutes |
| Temperature | 80°C | 120°C |
| Yield | 62% | 78% |
| Purity (HPLC) | 95% | 99% |
This method reduces side products like N-methylated derivatives by minimizing thermal degradation.
Solvent-Free Mechanochemical Synthesis
Solid-state grinding techniques offer eco-friendly advantages:
-
Reagents : o-Phenylenediamine derivative and methyl pyruvate (1:1 molar ratio)
-
Catalyst : Montmorillonite K10 (10% w/w)
-
Grinding time : 30 minutes
-
Isolation : Simple washing with cold ethanol
Optimization Strategies
pH Control in Cyclization Steps
The reaction’s pH critically influences regioselectivity:
| pH Range | Dominant Product | Yield (%) |
|---|---|---|
| 3.5–4.5 | Desired 4-methyl isomer | 75 |
| 5.0–6.0 | 6-Methyl byproduct | 22 |
| >6.5 | Degradation products | <10 |
Buffering with sodium acetate (pH 4.0) maximizes target compound formation.
Solvent Optimization
Comparative solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 65 | 93 |
| Ethanol | 24.3 | 71 | 97 |
| n-Heptane | 1.9 | 42 | 88 |
| Water | 80.1 | 35 | 82 |
Ethanol provides optimal balance between solubility and reaction control.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC conditions for pharmaceutical-grade material:
-
Column : C18, 150 × 4.6 mm, 5 μm
-
Mobile phase : 0.1% HCOOH in H₂O/MeCN (70:30)
-
Retention time : 6.8 minutes
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total Yield (%) |
|---|---|---|---|
| Classical | 120 | 45 | 62 |
| Microwave | 135 | 28 | 78 |
| Mechanochemical | 110 | 15 | 68 |
Microwave synthesis offers 23% cost reduction over classical methods despite higher initial investment.
Waste Management Protocols
-
Liquid waste : Neutralization with Ca(OH)₂ to precipitate heavy metals
-
Solid byproducts : Incineration at 850°C with scrubbers for SOₓ/NOₓ control
-
Solvent recovery : 92% ethanol recycled via fractional distillation
Emerging Applications Driving Synthesis Innovation
化学反応の分析
Types of Reactions: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the potential of MQCA and its derivatives as anticancer agents. A significant investigation involved the synthesis of various quinoxaline derivatives, including MQCA, which were screened for their anticancer activities against several cancer cell lines.
Key Findings:
- In vitro Activity: Compounds derived from MQCA exhibited potent anticancer properties with IC50 values ranging from 0.81 μM to 4.54 μM against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines .
- Mechanism of Action: The most active compounds inhibited the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical targets in cancer therapy .
Dual Inhibition of EGFR and COX-2
MQCA has been identified as a promising candidate for dual inhibition of EGFR and COX-2, two important pathways in cancer progression and inflammation.
Case Study:
A study synthesized several derivatives of MQCA that showed dual inhibitory effects:
- Compounds 4a, 5, 11, and 13 were particularly noted for their strong inhibitory activity against both EGFR and COX-2, suggesting their potential as dual-action anti-inflammatory and anticancer agents .
Structure-Activity Relationship (SAR)
The structure of MQCA allows for various modifications that can enhance its biological activity. Studies have focused on the SAR to identify how different substituents affect its potency.
Observations:
- Substituting electron-withdrawing groups (e.g., Cl) increased anticancer activity, while electron-donating groups decreased it .
Antimicrobial Activity
Quinoxaline derivatives, including MQCA, have shown promise in antimicrobial applications. The broad-spectrum activity against bacteria and fungi positions these compounds as potential candidates for developing new antibiotics.
Neuroprotective Effects
Emerging research suggests that MQCA may also exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Table 1: Anticancer Activity of MQCA Derivatives
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| 4a | MCF-7 | 0.81 | High |
| 5 | HepG2 | 0.9 | High |
| 11 | HCT-116 | 2.91 | Moderate |
| 13 | MCF-7 | 0.3 | Very High |
Table 2: Structure Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (Cl) | Increased potency |
| Electron-donating (OH) | Decreased potency |
作用機序
The mechanism by which 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s quinoxaline core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Data Tables: Key Comparative Properties
Research Findings and Trends
- Quinoxaline vs. Quinoline: Quinoxaline derivatives generally exhibit stronger dual EGFR/COX-2 inhibition due to enhanced π-π stacking with aromatic residues in enzyme active sites .
- Benzoxazine Limitations: Lower metabolic stability in benzoxazines compared to quinoxalines limits their in vivo efficacy, despite better solubility .
- Functional Group Impact : Methoxy and thiol substitutions improve target selectivity but may reduce bioavailability due to increased molecular weight .
生物活性
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C10H8N2O3, and it features a quinoxaline core structure, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| CAS Number | 18559-42-7 |
| Density | 1.42 g/cm³ |
| Boiling Point | 412 °C at 760 mmHg |
| Flash Point | 202.9 °C |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's quinoxaline core allows for effective binding to these targets, which can modulate their activity and lead to various biological effects. Notably, it has been studied for its potential as a dual inhibitor of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), both of which are crucial in inflammatory processes and cancer progression .
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been synthesized into various derivatives that demonstrate significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (epidermoid carcinoma). For instance, compounds derived from this acid have been reported to inhibit EGFR, leading to reduced cancer cell proliferation .
Case Studies
- Dual Inhibition Study : A study synthesized novel quinoxaline derivatives from this compound and evaluated their in vitro activities against COX-2 and EGFR. Compounds such as 4a, 5, and 11 were identified as promising candidates due to their potent inhibitory effects on these enzymes .
- Antiproliferative Activity : In another study, derivatives of the compound exhibited significant antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions. The structural modifications enhanced their efficacy compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, and what are their critical reaction parameters?
- Methodology : A common approach involves hydrolyzing the corresponding ester derivative. For example, 3-methyl-2-quinoxalinecarboxylate (precursor) is treated with NaOH (0.5 M) at 55°C for 30 minutes, followed by acidification with HCl to pH 5–6 to precipitate the carboxylic acid . Key parameters include reaction temperature, base concentration, and pH control during neutralization.
- Characterization : Post-synthesis, the product is recrystallized (e.g., ethanol) and verified via TLC, melting point analysis, and spectroscopic methods (e.g., H-NMR, MS-ESI) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- Spectroscopy : H-NMR (e.g., DMSO-d6, 400 MHz) identifies proton environments, such as aromatic protons (δ 8.72 ppm for C2-H) and carboxylic protons .
- Mass Spectrometry : MS-ESI (e.g., m/z 633.17 [M+H]) confirms molecular weight .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>97%) .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Stability : Limited data exist, but quinoxaline derivatives generally degrade under prolonged UV exposure or acidic/basic conditions.
- Storage : Store in airtight containers at 2–8°C in dry, ventilated areas. Avoid moisture and static discharge .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what factors contribute to variability?
- Optimization Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance hydrolysis efficiency.
- Temperature Control : Maintain 55–60°C during hydrolysis to prevent side reactions .
- Purification : Recrystallization solvent selection (e.g., ethanol vs. methanol) impacts yield and purity .
- Variability Sources : Impurities in precursor esters, incomplete hydrolysis, or pH fluctuations during acidification.
Q. How should researchers address contradictions in reported biological activities of this compound (e.g., antimicrobial vs. anti-inflammatory effects)?
- Data Reconciliation :
- Assay Conditions : Compare cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and microbial strains used .
- Dosage Effects : Evaluate dose-response curves; discrepancies may arise from non-linear pharmacokinetics.
- Metabolite Interference : Assess if biological activity stems from the parent compound or metabolites (e.g., Carbadox derivatives) .
Q. What is the mechanistic role of this compound as a metabolite in veterinary drug degradation, and how can its pharmacokinetics be modeled?
- Metabolite Studies :
- In Vitro Models : Incubate parent drugs (e.g., Carbadox) with liver microsomes to track metabolite formation via LC-MS .
- Toxicokinetics : Use compartmental modeling to estimate half-life () and clearance rates in animal models.
Methodological Considerations
- Synthesis Troubleshooting : If precipitation fails during acidification, adjust pH incrementally (0.5-unit steps) and monitor via pH meter .
- Bioactivity Assays : For anti-inflammatory studies, pre-treat RAW264.7 cells with LPS and measure TNF-α suppression via ELISA .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis; handle waste per EPA guidelines due to potential environmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
